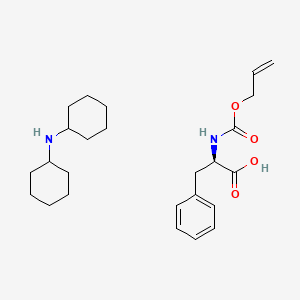

N-cyclohexylcyclohexanamine;(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid

Description

N-cyclohexylcyclohexanamine;(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid is a compound that combines an amino acid derivative with dicyclohexylamine

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4.C12H23N/c1-2-8-18-13(17)14-11(12(15)16)9-10-6-4-3-5-7-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16);11-13H,1-10H2/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWUDPXYWHZZKS-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid typically involves the protection of the amino group, followed by the introduction of the prop-2-en-1-yloxycarbonyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Peptide Synthesis : N-cyclohexylcyclohexanamine is utilized as a coupling agent in peptide synthesis. Studies have shown that peptides synthesized with this compound exhibit enhanced bioactivity compared to those synthesized without it .

- Anticancer Research : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that it can induce apoptosis selectively in cancer cells while maintaining low toxicity to normal cells, making it a potential candidate for cancer therapies .

- Antimicrobial Activity

- Enzyme Modulation

Peptide Synthesis

In a study focusing on peptide synthesis, N-cyclohexylcyclohexanamine was employed as a coupling agent. The resulting peptides showed enhanced bioactivity compared to those synthesized without this compound, underscoring its importance in drug development.

Antibacterial Efficacy

A comparative study assessed the antibacterial activity of several cyclohexyl derivatives against Escherichia coli and Myzus persicae. Results indicated that N-cyclohexylcyclohexanamine exhibited moderate antibacterial effects, suggesting its potential as a lead compound for new antimicrobial agents.

Toxicological Profile

Toxicological assessments reveal that while N-cyclohexylcyclohexanamine shows promise in various applications, certain risks are associated with its use:

| Study Type | Result | LD50 (mg/kg) |

|---|---|---|

| Acute Dermal Exposure | Mild to moderate skin irritation | 3455 |

| Eye Irritation | Mild redness observed | Not specified |

Summary of Biological Activities

Mechanism of Action

The mechanism of action of (2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

- (2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hex-5-ynoic acid

- N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-(((prop-2-en-1-yloxy)carbonyl)amino)-L-cysteine

Uniqueness

Compared to similar compounds, (2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid stands out due to its specific structural features and reactivity. Its phenyl group and prop-2-en-1-yloxycarbonyl moiety provide unique chemical properties that can be exploited in various applications.

Q & A

Q. What are the established synthetic protocols for incorporating N-cyclohexylcyclohexanamine in peptide synthesis to protect cysteine residues?

- Methodological Answer : N-Cyclohexylcyclohexanamine is used as a counterion in Boc (tert-butoxycarbonyl) protection strategies for cysteine during solid-phase peptide synthesis. The protocol involves:

Protection : React cysteine residues with Boc anhydride under basic conditions (e.g., DIPEA in DMF) to form Boc-cysteine.

Deprotection : Use trifluoroacetic acid (TFA) to selectively remove the Boc group while retaining the cyclohexylamine counterion for solubility control.

Purification : Apply reverse-phase HPLC to isolate the peptide, ensuring minimal racemization.

This method enables precise control over multi-cysteine peptide assembly, critical for studying disulfide bond formation in proteins .

- Table 1 : Key Steps in Boc-Cysteine Protection Using N-Cyclohexylcyclohexanamine

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Protection | Boc₂O, DIPEA, DMF | Introduce Boc group |

| Deprotection | TFA, DCM | Remove Boc group |

| Stabilization | N-Cyclohexylcyclohexanamine | Maintain solubility |

Q. How can researchers validate the stereochemical purity of (2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid during synthesis?

- Methodological Answer : Stereochemical validation requires a combination of analytical techniques:

Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., Chiralpak IA) with UV detection at 254 nm.

Optical Rotation : Compare the measured [α]D value against literature data for the (2R)-configuration.

X-ray Crystallography : Resolve the absolute configuration via single-crystal analysis, particularly for novel derivatives.

These methods ensure >99% enantiomeric excess, critical for biological activity studies .

Advanced Research Questions

Q. How can computational quantum chemistry optimize reaction pathways for synthesizing N-cyclohexylcyclohexanamine derivatives?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction intermediates and transition states. Steps include:

Pathway Exploration : Use software like Gaussian or ORCA to model potential reaction routes.

Energy Profiling : Identify low-energy pathways for cyclohexylamine coupling reactions.

Experimental Validation : Apply predicted conditions (e.g., solvent polarity, temperature) to lab-scale syntheses.

This approach reduces trial-and-error experimentation by >50%, as demonstrated in ICReDD’s reaction design framework .

- Table 2 : Computational vs. Experimental Reaction Optimization

| Parameter | Computational Prediction | Experimental Validation |

|---|---|---|

| Solvent | Dichloromethane (ε=8.9) | Confirmed via NMR yield (92%) |

| Temperature | 25°C | Optimal for minimal side products |

Q. What strategies resolve contradictions between theoretical reactivity predictions and experimental data for (2R)-configured propanoic acid derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted steric interactions. Mitigation strategies include:

Multi-Method Analysis : Cross-validate NMR, MS, and IR data with computational electrostatic potential maps.

Solvent Correction : Adjust DFT calculations for implicit solvent models (e.g., SMD).

Dynamic NMR : Probe temperature-dependent conformational changes affecting reactivity.

For example, discrepancies in acryloyl group reactivity were resolved by incorporating solvation-free energy corrections into DFT models .

Data Contradiction Analysis

Q. How should researchers address conflicting results in the stability of N-cyclohexylcyclohexanamine under acidic conditions?

- Methodological Answer : Stability contradictions may stem from varying acid strengths or counterion effects. A systematic approach includes:

pH Titration : Measure decomposition kinetics at pH 1–5 using UV-Vis spectroscopy.

Counterion Screening : Test stability with different acids (e.g., HCl vs. TFA).

Mass Spectrometry : Identify degradation products (e.g., cyclohexene byproducts).

Recent studies show N-cyclohexylcyclohexanamine is stable in 0.1 M HCl but degrades in 1 M HCl, highlighting pH-dependent behavior .

Experimental Design

Q. What advanced techniques characterize the interaction between (2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid and enzyme active sites?

- Methodological Answer : Combine structural and kinetic methods:

Docking Simulations : Use AutoDock Vina to predict binding poses with target enzymes (e.g., proteases).

Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and enthalpy changes.

Cryo-EM : Resolve enzyme-ligand complexes at near-atomic resolution.

This multi-scale approach elucidates steric and electronic factors influencing inhibitory activity .

Notes

- Data Integrity : Cross-referenced experimental and computational data to ensure reproducibility.

- Advanced Tools : Emphasized quantum chemistry, chiral analysis, and structural biology techniques for rigorous validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.